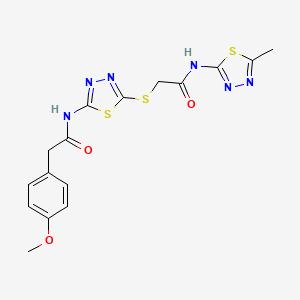

2-(4-methoxyphenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a structurally complex 1,3,4-thiadiazole derivative featuring dual thiadiazole rings connected via a sulfur-containing acetamide bridge. The 4-methoxyphenyl group at the acetamide moiety and the 5-methyl-1,3,4-thiadiazol-2-ylamino group at the side chain distinguish it from simpler analogs. Its synthesis likely involves multi-step reactions, including:

- Coupling reactions: Similar to , where 4-methoxyphenylacetic acid is activated with EDC/HOBt and coupled to a thiadiazole-2-thiol intermediate .

- Thioether formation: As seen in , where thiol-containing intermediates react with halogenated acetamides under basic conditions .

These features are leveraged in anticancer drug development, as noted in , which highlights thiadiazole derivatives for cytotoxicity screening .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S3/c1-9-19-20-14(27-9)18-13(24)8-26-16-22-21-15(28-16)17-12(23)7-10-3-5-11(25-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,21,23)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVWMXZYPDTGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic structure that incorporates both thiadiazole and methoxyphenyl moieties. This compound is of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula for this compound is , and it features multiple functional groups that may contribute to its biological activity. The presence of the thiadiazole ring is particularly noteworthy, as derivatives of thiadiazoles have been documented to exhibit a variety of pharmacological effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans and Aspergillus niger . The specific compound under discussion has shown promising results in preliminary tests against these pathogens.

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly due to the presence of the thiadiazole moiety. Thiadiazoles have been associated with cytotoxic effects on various cancer cell lines. For example, derivatives have shown effectiveness against glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets. For instance:

- Antimicrobial Action : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Action : These compounds can induce apoptosis in cancer cells or inhibit angiogenesis, thereby limiting tumor growth.

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity. The incorporation of halogen substituents was found to increase potency against Gram-positive bacteria .

- Cytotoxicity Testing : In vitro assays on various cancer cell lines revealed that certain thiadiazole-containing compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group is electron-donating, enhancing π-π interactions with hydrophobic protein pockets compared to electron-withdrawing groups like 4-chlorophenyl in . Methoxy groups are associated with improved solubility and bioavailability, as noted in for similar derivatives .

Heterocyclic Core Variations: Compounds with oxadiazole cores () exhibit reduced metabolic stability compared to thiadiazoles due to lower sulfur content . Fused-ring systems (e.g., pyrimido-thieno in ) may enhance binding affinity but reduce synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.